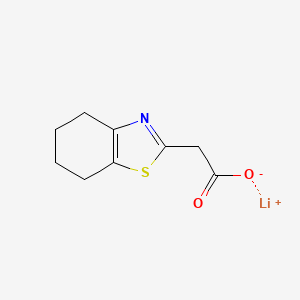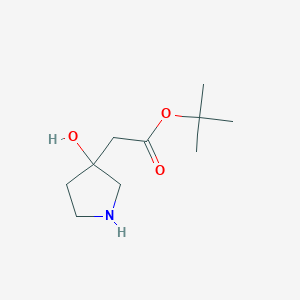![molecular formula C15H19N3O2 B2576231 8-(1H-pyrrole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile CAS No. 2093762-99-1](/img/structure/B2576231.png)
8-(1H-pyrrole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a component of more complex macrocycles, including the porphyrins of heme, the chlorins, bacteriochlorins, chlorophyll, and the pyrrolopyrroles .
Synthesis Analysis
Pyrrole can be synthesized through various methods. One common method is the Paal-Knorr Synthesis, where a 1,4-diketone is heated with ammonia or primary amines to yield a pyrrole .Molecular Structure Analysis
The pyrrole molecule is planar. The C−N bond lengths are 1.39 Å, shorter than the C−C bonds in the pyrrole ring, which are 1.50 Å, consistent with the description of the molecule as an aromatic amine .Chemical Reactions Analysis
Pyrrole is particularly reactive to electrophilic aromatic substitution, due to the electron-rich nature of the pyrrole ring .Physical and Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air. It is slightly soluble in water but mixes readily with most organic solvents .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-(1H-pyrrole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c16-11-13-15(6-1-2-10-20-15)7-4-9-18(13)14(19)12-5-3-8-17-12/h3,5,8,13,17H,1-2,4,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRJBLVLSQOYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2C#N)C(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}quinoline](/img/structure/B2576149.png)
![3-methyl-8-[(4-methylphenyl)sulfanyl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2576150.png)

![2-(2-ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one](/img/structure/B2576152.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2576153.png)
![2-{5-[2-(Trifluoromethoxy)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine](/img/structure/B2576154.png)



![[1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol](/img/structure/B2576162.png)

![2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2576166.png)
![N-{3-Cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2576168.png)
![2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride](/img/structure/B2576169.png)
